CID 20469675

Description

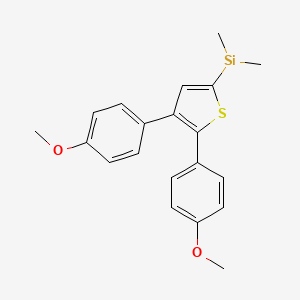

CID 20469675 is a unique chemical compound registered in the PubChem database under the identifier CID (PubChem Compound Identifier) . For example, Figure 1(B) in illustrates its chemical structure, and Figure 1(C) demonstrates its chromatographic profile via GC-MS, suggesting its use in metabolomic or exposomic studies . Additionally, highlights the application of collision-induced dissociation (CID) in mass spectrometry to derive structural information for ginsenosides, implying that this compound may share similar analytical workflows for structural elucidation .

Properties

Molecular Formula |

C20H21O2SSi |

|---|---|

Molecular Weight |

353.5 g/mol |

InChI |

InChI=1S/C20H21O2SSi/c1-21-16-9-5-14(6-10-16)18-13-19(24(3)4)23-20(18)15-7-11-17(22-2)12-8-15/h5-13H,1-4H3 |

InChI Key |

FCYQRTIJAJMLBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane typically involves the following steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a boronic acid or ester.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where the thiophene core reacts with methoxybenzene derivatives in the presence of a suitable catalyst.

Attachment of the Dimethylsilyl Group: The final step involves the silylation of the thiophene core using a dimethylchlorosilane reagent under anhydrous conditions, often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the methoxyphenyl groups, converting them to phenols or other reduced forms.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the silicon center, where the dimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Phenols, reduced thiophene derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific electronic or optical properties.

Biology and Medicine

Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited for targeted drug delivery systems.

Biological Probes: Its fluorescent properties can be utilized in the development of probes for biological imaging and diagnostics.

Industry

Coatings and Adhesives: The compound’s reactivity and stability make it suitable for use in high-performance coatings and adhesives.

Catalysis: It can serve as a ligand or catalyst in various industrial chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which 4,5-Bis(4-methoxyphenyl)thiophen-2-ylsilane exerts its effects depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. The compound’s interactions with molecular targets and pathways are influenced by its structural features, such as the presence of methoxyphenyl groups and the thiophene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 20469675, we compare it with two structurally or functionally analogous compounds: rapamycin derivatives (e.g., pRap) and ginsenoside Rf, a natural product analyzed using CID techniques.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Functional Similarities: this compound and rapamycin derivatives (e.g., pRap) both act as chemical inducers of dimerization (CIDs). However, pRap requires extracellular photolytic activation to release diffusible dimerizers, whereas this compound may offer intrinsic cell permeability, enabling direct intracellular manipulation . Unlike ginsenoside Rf, which is a natural product identified via CID-MS, this compound is synthetically designed for biomedical applications .

Structural and Methodological Contrasts: Ginsenoside Rf relies on LC-ESI-MS with CID for structural differentiation from isomers (e.g., pseudoginsenoside F11), whereas this compound’s characterization emphasizes GC-MS for volatile compound analysis .

Research Gaps: notes that existing CIDs lack efficient intracellular manipulation, suggesting this compound could fill this gap if proven to operate without external triggers . The absence of elemental analysis or X-ray crystallography data for this compound (per ) limits its structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.